molecular formula C13H15NO3S B1221906 1,2,3,4-Tetrahydro-2 (3-mercapto-1-oxopropyl)-2-quinolinecarboxylic acid CAS No. 75494-01-8

1,2,3,4-Tetrahydro-2 (3-mercapto-1-oxopropyl)-2-quinolinecarboxylic acid

Cat. No.: B1221906
CAS No.: 75494-01-8
M. Wt: 265.33 g/mol
InChI Key: YGYNTRGPFBSTAZ-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,3,4-Tetrahydro-2 (3-mercapto-1-oxopropyl)-2-quinolinecarboxylic acid is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a quinoline ring, a mercapto group, and a carboxylic acid group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4-Tetrahydro-2 (3-mercapto-1-oxopropyl)-2-quinolinecarboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-efficiency catalysts and optimized reaction conditions is crucial to achieve high yields and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydro-2 (3-mercapto-1-oxopropyl)-2-quinolinecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.

    Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters or amides.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alcohols, amines, and acid chlorides.

Major Products

The major products formed from these reactions include disulfides, sulfonic acids, dihydroquinoline derivatives, esters, and amides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1,2,3,4-Tetrahydro-2 (3-mercapto-1-oxopropyl)-2-quinolinecarboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetrahydro-2 (3-mercapto-1-oxopropyl)-2-quinolinecarboxylic acid involves its interaction with specific molecular targets and pathways. The mercapto group can form covalent bonds with thiol groups in proteins, affecting their function. The quinoline ring can intercalate with DNA, potentially disrupting cellular processes. These interactions contribute to the compound’s biological activities and therapeutic potential.

Comparison with Similar Compounds

Similar Compounds

  • 1,2,3,4-Tetrahydro-2 (3-mercapto-1-oxopropyl)-1-isoquinolinecarboxylic acid
  • 2-Mercaptoquinoline-3-carboxylic acid
  • Quinoline-2-carboxylic acid

Uniqueness

1,2,3,4-Tetrahydro-2 (3-mercapto-1-oxopropyl)-2-quinolinecarboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a mercapto group and a quinoline ring allows for diverse interactions with biological molecules, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

(2S)-1-(3-sulfanylpropanoyl)-3,4-dihydro-2H-quinoline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3S/c15-12(7-8-18)14-10-4-2-1-3-9(10)5-6-11(14)13(16)17/h1-4,11,18H,5-8H2,(H,16,17)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGYNTRGPFBSTAZ-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1C(=O)O)C(=O)CCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=CC=CC=C2N([C@@H]1C(=O)O)C(=O)CCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70226437
Record name EU 5031
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70226437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75494-01-8
Record name EU 5031
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075494018
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name EU 5031
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70226437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of (±)-1-(3-benzoylthio-1-oxopropyl)-1,2,3,4-tetrahydro-2-quinolinecarboxylic acid dicyclohexylamine salt (15 g) and concentrated ammonium hydroxide (280 ml) was heated on the steam bath for 45 minutes with rapid mechanical stirring. After this time, the cooled mixture was filtered through Celite and the filtrate evaporated under reduced pressure to a volume of 25 ml. Water (4 ml) was added and the benzamide was removed by filtration. The filtrate was treated with ether (100 ml) and acidified with 20% aqueous hydrochloric acid (8 ml) while cooling in an ice bath. The dicyclohexylamine hydrochloride was removed by filtration and the filtrate was extracted several times with ether. The combined extracts were dried over sodium sulfate and evaporated to dryness to give a viscous oil (11 g). This product was dissolved in acetone (40 ml) and treated with dicyclohexylamine (5.6 g). The crystalline, (±)-1,2,3,4-tetrahydro-1-(3-mercapto-1-oxopropyl)-2-quinolinecarboxylic acid dicyclohexylamine salt, could be recystallized from 20% acetonitrile in 2-propanol; yield 10 g, m.p. 165°-169°. This salt could be converted to the free acid by suspending the salt (6 g) in 2-propanol (40 ml) and this mixture was cooled to 5° and treated with a solution of dry hydrogen chloride in 2-propanol until pH 2. The resulting dicyclohexylamine hydrochloride was filtered and washed twice with 2-propanol. The combined filtrate and washings were concentrated under reduced pressure. The residue was triturated with carbon tetrachloride to give crystalline product, (±)-1,2,3,4-tetrahydro-1-(3-mercapto-1-oxopropyl)-2-quinolinecarboxylic acid; yield 0.7 g, m.p. 109°-111°.
Quantity
5.6 g
Type
reactant
Reaction Step One
Name
(±)-1,2,3,4-tetrahydro-1-(3-mercapto-1-oxopropyl)-2-quinolinecarboxylic acid dicyclohexylamine salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
salt
Quantity
6 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
40 mL
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
40 mL
Type
solvent
Reaction Step Eight
Name
(±)-1,2,3,4-tetrahydro-1-(3-mercapto-1-oxopropyl)-2-quinolinecarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.